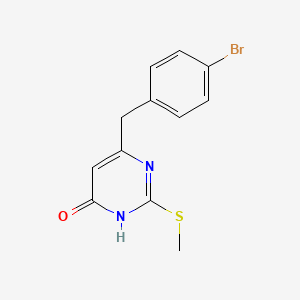
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a pyrimidine ring with a methylthio substituent and a 4-bromobenzyl group. This compound has been studied for its potential applications in biomedical research, including drug development, gene expression analysis, and cancer research.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has demonstrated the synthesis and testing of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities. Compounds synthesized through glycosylation procedures exhibited significant activity against measles in vitro and moderate antitumor activity against leukemia, highlighting the potential of pyrimidine derivatives in developing therapeutic agents (Petrie et al., 1985).
Another study focused on the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, exploring their biological activities. Some derivatives showed significant activity against viruses and tumor cells, with particular compounds demonstrating potent inhibitory growth effects on leukemia, underscoring the therapeutic potential of pyrimidine nucleosides (Cottam et al., 1984).
Antimicrobial Applications
- A study on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste revealed excellent antimicrobial effects against various microbial strains. This suggests the utility of such compounds in surface coatings and ink pastes to confer antimicrobial properties, thereby enhancing material safety and longevity (El‐Wahab et al., 2015).
Sensor and Imaging Applications
- Research on fluorescent sensors for the detection of aluminum ion, utilizing compounds including 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, showcased the utility of pyrimidine derivatives in selective recognition and imaging applications. Such sensors have been recommended for selective detection and logic gate applications, further indicating their versatility in chemical sensing and biological imaging (Yadav & Singh, 2018).
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWIQGOBPFEOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



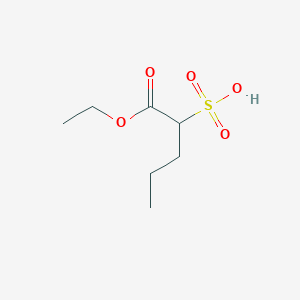
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

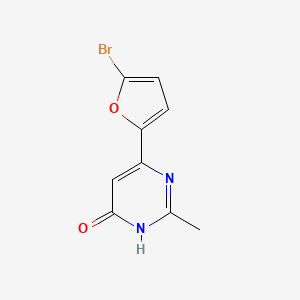
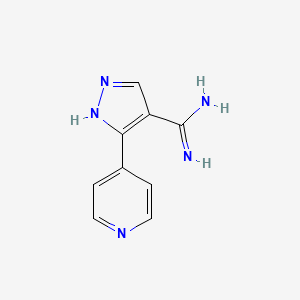
![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)

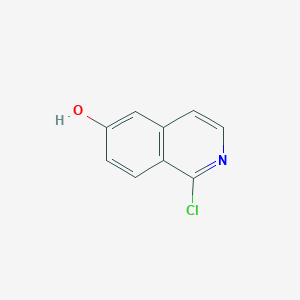
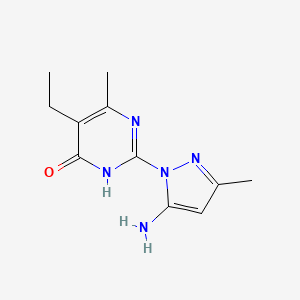
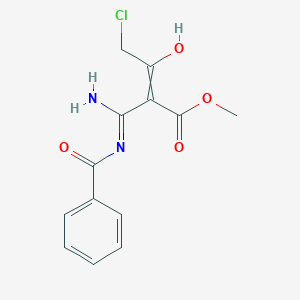
![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)